

X-ray Crystallographic Analysis of 1,4-Dithian-2-one: A Comparative Guide

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Compound of Interest

Compound Name: 1,4-Dithian-2-one

Cat. No.: B1363137

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for **1,4-Dithian-2-one** and its parent compound, 1,4-dithiane. Due to the current unavailability of published crystallographic data for **1,4-Dithian-2-one**, this document serves as a template and a comparative framework, highlighting the key structural parameters of the foundational molecule, 1,4-dithiane. The experimental protocols described herein are based on established methodologies for small molecule X-ray crystallography and are applicable to the analysis of **1,4-Dithian-2-one** upon successful crystallization.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for 1,4-dithiane. The corresponding data for **1,4-Dithian-2-one** will be populated upon the availability of its crystal structure determination.

Parameter	1,4-Dithiane	1,4-Dithian-2-one
Crystal System	Monoclinic	Data Not Available
Space Group	P2 ₁ /c	Data Not Available
Unit Cell Dimensions		
a (Å)	6.45(1)	Data Not Available
b (Å)	8.88(2)	Data Not Available
c (Å)	10.42(2)	Data Not Available
α (°)	90	Data Not Available
β (°)	108.6(3)	Data Not Available
γ (°)	90	Data Not Available
Volume (Å ³)	565.3	Data Not Available
Z	4	Data Not Available
Key Bond Lengths (Å)		
S-C	1.81 (avg)	Data Not Available
C-C	1.53 (avg)	Data Not Available
Key Bond Angles (°)		
C-S-C	99.6	Data Not Available
S-C-C	113.2	Data Not Available
Conformation	Chair	Data Not Available

Experimental Protocols

The following is a generalized experimental protocol for the X-ray crystallographic analysis of a small molecule like **1,4-Dithian-2-one**.

Synthesis and Crystallization

A sample of **1,4-Dithian-2-one** is synthesized and purified to a high degree (>98%). Single crystals suitable for X-ray diffraction are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

Data Collection

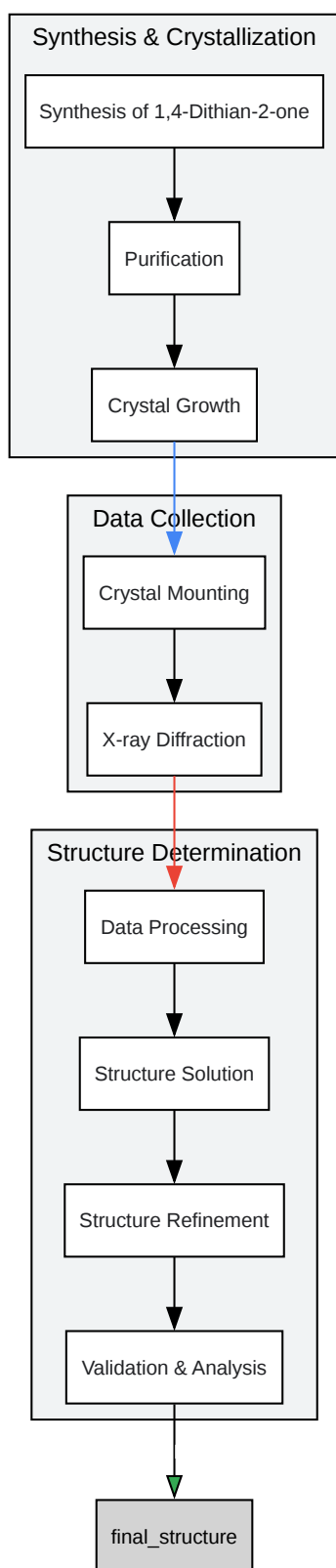
A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo K α or Cu K α) and a detector. The crystal is maintained at a constant temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Mandatory Visualization

The following diagram illustrates a typical workflow for X-ray crystallographic analysis.



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Caption: Experimental workflow for X-ray crystallographic analysis.

- To cite this document: BenchChem. [X-ray Crystallographic Analysis of 1,4-Dithian-2-one: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363137#x-ray-crystallographic-analysis-of-1-4-dithian-2-one]

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